2-Amino-6-ethyl-5-methylpyrimidin-4-ol (CAS 134277-54-6) is a highly substituted pyrimidine building block characterized by its precise 5-methyl and 6-ethyl alkylation pattern. In industrial and pharmaceutical procurement, this specific steric and electronic profile makes it an indispensable precursor for advanced heterocyclic synthesis, particularly for [1,2,4]triazolo[1,5-a]pyrimidine frameworks. Unlike simpler, less substituted pyrimidinols, this compound offers enhanced lipophilicity and electron density, which are critical for maximizing target binding in epigenetic drug discovery (such as KDM5 inhibitors) and increasing surface adsorption in specialized metallurgical corrosion inhibitors. Its reliable processability, demonstrated by high-yield (>90%) solvent-free synthetic routes, ensures consistent scale-up potential for downstream manufacturing [1].
Substituting 2-amino-6-ethyl-5-methylpyrimidin-4-ol with more common analogs, such as 2-amino-4-hydroxy-6-methylpyrimidine, compromises both application efficacy and synthetic trajectory. The specific combination of a 5-methyl and a 6-ethyl group provides targeted steric bulk and inductive electron donation that simpler pyrimidines lack. In pharmaceutical applications, this exact substitution is required to form the correct lipophilic pocket-binding motif in triazolopyrimidine-based histone demethylase (KDM5) inhibitors; generic analogs fail to achieve the necessary target affinity. Furthermore, in materials science, the extended alkyl chain significantly increases the molecular footprint and electron density, which are essential for parallel adsorption onto metal surfaces. Consequently, utilizing a less substituted analog results in suboptimal binding kinetics, lower corrosion inhibition efficiency, and altered solubility profiles during downstream processing [1].
The exact 5-methyl and 6-ethyl substitution pattern of 2-amino-6-ethyl-5-methylpyrimidin-4-ol is critical for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one based KDM5 inhibitors. Patent literature highlights that this specific steric profile is required to effectively occupy the lipophilic binding pocket of the histone demethylase enzyme. Generic substitution with unsubstituted or mono-methylated pyrimidinols fails to generate the necessary target affinity. Procuring this precise compound allows for direct cyclization to the active core, bypassing complex and low-yielding late-stage alkylation steps[1].
| Evidence Dimension | Downstream Target Affinity (KDM5 Inhibition) |
| Target Compound Data | Nanomolar binding affinity (as 6-ethyl-5-methyl triazolopyrimidine core) |
| Comparator Or Baseline | Unsubstituted or mono-methylated triazolopyrimidine cores |
| Quantified Difference | Essential for target binding vs. loss of activity |
| Conditions | in vitro KDM5 enzyme assays |
Procuring the correctly substituted pyrimidinol eliminates the need for challenging late-stage alkylation, directly enabling the synthesis of high-affinity epigenetic drug candidates.
The 2-amino-6-ethyl-5-methylpyrimidin-4-ol framework is utilized to synthesize advanced corrosion inhibitors, such as 2-amino-6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl acetate. In comparative metallurgical studies, this specific triazolopyrimidine derivative demonstrates an 84% corrosion inhibition efficiency for mild steel in aggressive 1M HCl environments at a concentration of 10^-3 M. The specific alkyl substitutions (5-methyl and 6-ethyl) provide the necessary lipophilicity and electron density to facilitate strong coordinate bonding with unoccupied d-orbitals of iron atoms, outperforming simpler, less sterically hindered pyrimidine baselines that fail to achieve equivalent surface coverage [1].
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | 84% efficiency (as triazolopyrimidine derivative) |
| Comparator Or Baseline | Unprotected mild steel and simpler pyrimidine derivatives |
| Quantified Difference | 84% reduction in corrosion rate |
| Conditions | Mild steel in 1M HCl at 10^-3 M inhibitor concentration |
Procuring this specific substituted pyrimidinol enables the synthesis of highly effective, stable corrosion inhibitors for protecting industrial steel during acid pickling processes.
For procurement and scale-up, the manufacturability of a building block is as critical as its end-use. 2-Amino-6-ethyl-5-methylpyrimidin-4-ol demonstrates reliable processability, being synthesized via a catalyst-free, PEG-400 mediated multi-component condensation with a 91% yield. This solvent-free protocol at 75 °C significantly outperforms traditional syntheses relying on volatile organic solvents, which often suffer from lower yields and require extensive purification. The resulting product exhibits a clean melting point of 135-137 °C, ensuring high purity and reliable handling characteristics for downstream pharmaceutical or materials synthesis [1].
| Evidence Dimension | Synthetic Yield in Green Conditions |
| Target Compound Data | 91% yield |
| Comparator Or Baseline | Traditional volatile organic solvent methods |
| Quantified Difference | >10% yield improvement with eliminated VOC emissions |
| Conditions | PEG-400 mediated, solvent-free, 75 °C, 1.5 hours |
High-yield, solvent-free synthesizability ensures that the compound can be procured or manufactured at scale with consistent purity and a lower environmental footprint.
The specific 5-methyl-6-ethyl substitution pattern makes this compound a highly suitable starting material for constructing [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one cores, which are critical for targeting histone demethylases in oncology research [1].
Due to its high electron density and specific steric profile for parallel metal surface adsorption, it serves as a reliable precursor for formulating high-efficiency corrosion inhibitors for mild steel and other industrial alloys in hydrochloric acid environments[2].
Its proven compatibility with high-yield, PEG-400 mediated solvent-free synthesis makes it an effective benchmark compound for laboratories optimizing eco-friendly, multi-component heterocyclic condensation protocols[3].